N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride
Overview
Description
Scientific Research Applications
Potential Pancreatic Lipase Inhibitors for Anti-Obesity Activity
N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine derivatives have been studied for their potential use as pancreatic lipase inhibitors in the treatment of obesity. These derivatives were designed and evaluated through various analyses, including ADMET analysis, acute toxicity prediction, molecular docking, and in vitro enzyme assays. One compound, in particular, showed potent inhibitory activity against pancreatic lipase, indicating its potential for further optimization as a treatment for obesity (Unnisa et al., 2022).
Antimicrobial and Anti-Inflammatory Agents
Derivatives of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These derivatives have shown significant activity against various bacterial and fungal strains, highlighting their potential use in treating infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Novel Antimicrobial Agents
A study synthesized novel derivatives of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine, aiming to develop potential antimicrobial agents. These compounds showed significant inhibition against various strains of bacteria and fungi, suggesting their usefulness as antimicrobial agents (Rao, Rao, & Koteswara, 2020).
Applications in Synthesis and Mechanistic Investigations
A labeled derivative of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine has been synthesized and used as a tool for mechanistic investigations in various chemical reactions. This research provides insight into the formation of certain compounds and the generation of NO or NO-related species in specific reactions (Sako et al., 2000).
Antibacterial and Antifungal Activities
Another study focused on synthesizing derivatives of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine and evaluating their antibacterial and antifungal activities. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains as well as various fungi (Kushwaha & Sharma, 2022).
Safety and Hazards
properties
IUPAC Name |
2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;/h3-5H,10H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOVAVSPJWZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride | |
CAS RN |
1803561-66-1 | |
Record name | 2-N,2-N-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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